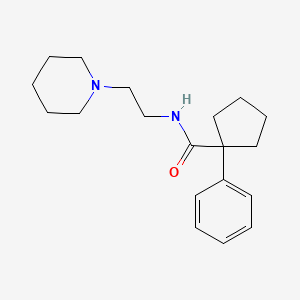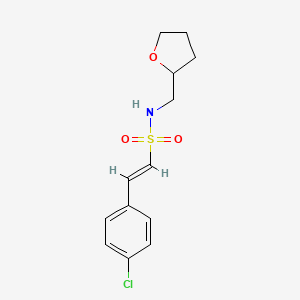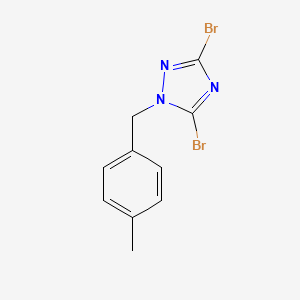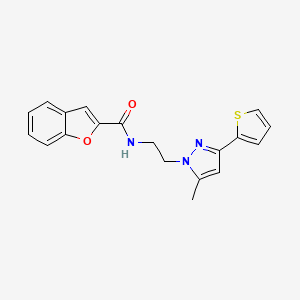
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is a useful research compound. Its molecular formula is C19H28N2O and its molecular weight is 300.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
- (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities for a wide range of substrates (Wang et al., 2006).
Analytical Chemistry
- Analytical studies have investigated the stable conformations of formamide and its derivatives, with findings relevant to their applications in unpolar solvents (Walther, 1987).
Synthesis of Organic Compounds
- The compound has been utilized in the synthesis of various fungicides, demonstrating considerable systemic fungicidal activity (Carter et al., 1974).
- A method for preparing isocyanides from N-substituted formamides shows potential in producing various alkyl and aryl isocyanides (Kobayashi et al., 2011).
Pharmaceutical Applications
- In pharmaceutical research, the compound has been evaluated for its potential as a green solvent in the synthesis of organic compounds, due to its chemical stability and non-toxic nature (Ghasemi, 2018).
- Molecular docking studies of formamide derivatives, including this compound, have been conducted to understand their interactions with different receptors, which is significant for drug development (Malek et al., 2020).
Mechanism of Action
Target of Action
The primary target of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is the KV7.2/KV7.3 voltage-gated potassium channels . These channels are sensitive to small-molecule drugs and play a crucial role in controlling the subthreshold excitability of the cell membrane .
Mode of Action
This compound interacts with its targets by stabilizing the open state of KV7.2/KV7.3 channels . This leads to membrane potential stabilization and decreased excitability .
Biochemical Pathways
The compound’s action on the KV7.2/KV7.3 channels affects the M-currents that control the subthreshold excitability of the cell membrane . This can influence a broad range of CNS diseases characterized by neuronal over-activity, including pain, stress, anxiety, and epilepsy .
Result of Action
The result of the compound’s action is the stabilization of the membrane potential and decreased excitability . This can lead to a reduction in neuronal over-activity, potentially alleviating symptoms of related CNS diseases .
Properties
IUPAC Name |
1-phenyl-N-(2-piperidin-1-ylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-18(20-13-16-21-14-7-2-8-15-21)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOWBKQTRCPDDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2367706.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)

![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)




![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)
